Perfluoro-3,5,5-trimethylhexanoic acid

Übersicht

Beschreibung

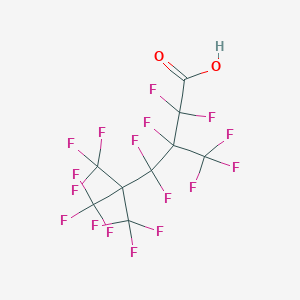

Perfluoro-3,5,5-trimethylhexanoic acid is a perfluorinated carboxylic acid with the molecular formula C9HF17O2. It is known for its high thermal stability and resistance to chemical reactions, making it a valuable compound in various industrial and research applications . The compound is also referred to by its systematic IUPAC name, 2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)hexanoic acid .

Vorbereitungsmethoden

The synthesis of perfluoro-3,5,5-trimethylhexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where an electric current is passed through a solution of the precursor compound in the presence of hydrogen fluoride

Industrial production methods often involve large-scale ECF processes, which are optimized for high yield and purity. The reaction conditions typically include low temperatures and controlled electric currents to ensure the selective fluorination of the desired positions on the hexanoic acid backbone .

Analyse Chemischer Reaktionen

Perfluoro-3,5,5-trimethylhexanoic acid is known for its resistance to many common chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Oxidation: The compound can be oxidized using strong oxidizing agents, although this is not a common reaction due to the stability of the fluorinated carbon chain.

Reduction: Reduction reactions are rare and typically require harsh conditions.

Common reagents used in these reactions include strong acids, bases, and specialized catalysts

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Perfluoro-3,5,5-trimethylhexanoic acid is characterized by a perfluorinated carbon chain, which imparts exceptional chemical stability and resistance to degradation. Its molecular formula is , and it exhibits both hydrophobic and lipophobic characteristics due to the presence of fluorine atoms. This unique structure makes it suitable for applications requiring resistance to heat, water, and grease.

Environmental Studies

This compound is studied for its environmental persistence and bioaccumulation potential. Research indicates that compounds in the perfluoroalkyl substances (PFAS) group can accumulate in the environment and living organisms, raising concerns about their long-term ecological effects .

Case Study: PFAS Monitoring

A study conducted in Nordic countries highlighted the detection of perfluoroalkyl acids in effluent samples from sewage treatment plants. The research aimed to assess the prevalence of these compounds and their degradation patterns under different treatment technologies .

Industrial Applications

The compound is utilized in various industrial applications due to its chemical stability and performance characteristics.

- Coatings : this compound is employed in developing hydrophobic coatings for surfaces requiring protection against moisture and contaminants. These coatings find applications in electronics and automotive industries .

- Textile Treatments : It is also used in textile treatments to impart water and stain resistance to fabrics. The durability of these treatments is enhanced by the compound's resistance to chemical breakdown .

Food Safety

Recent studies have explored the use of this compound as a food contact substance. Its properties allow for the creation of non-stick surfaces that can reduce food waste and improve cooking efficiency .

Regulatory Insights

The compound's safety as a food contact substance has been evaluated under various regulatory frameworks to ensure compliance with health standards .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Environmental Studies | Monitoring PFAS levels in wastewater | Assessing ecological impact |

| Industrial Coatings | Hydrophobic coatings for electronics | Chemical stability and moisture resistance |

| Textile Treatments | Water-resistant fabric treatments | Enhanced durability against stains |

| Food Safety | Non-stick cooking surfaces | Reduction of food waste |

Wirkmechanismus

The mechanism of action of perfluoro-3,5,5-trimethylhexanoic acid is primarily related to its interaction with biological membranes and enzymes. The compound’s high fluorine content allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their structure and function. This interaction can enhance the catalytic activity of enzymes such as lipases, making it a valuable additive in biochemical applications .

Vergleich Mit ähnlichen Verbindungen

Perfluoro-3,5,5-trimethylhexanoic acid can be compared to other perfluorinated carboxylic acids, such as perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA). While all these compounds share similar chemical properties, such as high thermal stability and resistance to degradation, this compound is unique due to its branched structure and specific fluorination pattern .

Perfluorooctanoic acid (PFOA): Linear structure, widely used in the production of fluoropolymers.

Perfluorodecanoic acid (PFDA): Longer carbon chain, used in similar applications but with different physical properties.

This compound: Branched structure, offering unique interactions with biological systems and specialized industrial applications.

Biologische Aktivität

Perfluoro-3,5,5-trimethylhexanoic acid (PF-3,5,5-TMHA) is a perfluorinated carboxylic acid with significant industrial and biological implications. This compound, characterized by its high thermal stability and resistance to chemical reactions, has garnered attention for its interactions within biological systems. This article explores the biological activity of PF-3,5,5-TMHA through various research findings, case studies, and comparative analyses.

PF-3,5,5-TMHA has the molecular formula C₉HF₁₇O₂ and is known for its unique branched structure. This structure allows it to interact differently with biological membranes compared to linear perfluorinated acids like perfluorooctanoic acid (PFOA). The compound's high fluorine content enhances its hydrophobicity, enabling it to penetrate lipid membranes and potentially alter the function of membrane proteins and enzymes .

The biological activity of PF-3,5,5-TMHA primarily involves its interaction with biological membranes and enzymes. Research indicates that PF-3,5,5-TMHA can enhance the catalytic activity of certain enzymes, particularly lipases. This enhancement is attributed to the compound's ability to modify the conformation of enzyme active sites or stabilize transition states during enzymatic reactions .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of PF-3,5,5-TMHA. A summary of relevant studies is provided in the table below:

Case Studies

- Enzymatic Activity Enhancement : In a study examining lipase activity in the presence of PF-3,5,5-TMHA, researchers found a significant increase in reaction rates compared to controls without the compound. This suggests that PF-3,5,5-TMHA may serve as an effective additive in biocatalytic processes .

- Toxicological Impact : A repeated dose toxicity study in rats indicated that while PF-3,5,5-TMHA was a mild irritant, it did not exhibit significant reproductive toxicity or genotoxic effects. These findings are crucial for assessing its safety in industrial applications .

Comparative Analysis

When compared to similar compounds such as PFOA and perfluorodecanoic acid (PFDA), PF-3,5,5-TMHA exhibits unique properties due to its branched structure. While all these compounds share characteristics such as high thermal stability and resistance to degradation, PF-3,5,5-TMHA's specific interactions with biological systems may lead to different biological outcomes:

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| This compound (PF-3,5,5-TMHA) | Branched | Enhances lipase activity |

| Perfluorooctanoic acid (PFOA) | Linear | Known for environmental persistence |

| Perfluorodecanoic acid (PFDA) | Linear | Similar toxicological profile |

Eigenschaften

IUPAC Name |

2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O2/c10-2(11,1(27)28)4(12,9(24,25)26)5(13,14)3(6(15,16)17,7(18,19)20)8(21,22)23/h(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTQXQHCPONZQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9HF17O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.